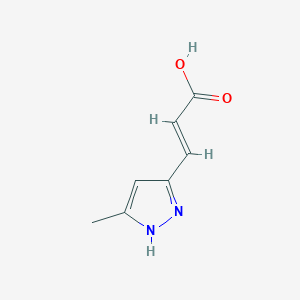
(2e)-3-(5-Methyl-1h-pyrazol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” is a chemical compound with the following structural formula:
(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
It belongs to the class of pyrazole derivatives and contains both a pyrazole ring and an unsaturated carboxylic acid group. The compound’s systematic name reflects its double bond configuration (E-isomer) and the presence of a methyl-substituted pyrazole ring.
Méthodes De Préparation
Synthetic Routes:: The synthesis of “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” involves several routes. One common method is the condensation of 5-methylpyrazole with acetylenic carboxylic acids, followed by acidification to yield the target compound.
Reaction Conditions::- Reactants: 5-methylpyrazole, acetylenic carboxylic acid
- Solvent: Organic solvents (e.g., ethanol, acetone)
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Temperature: Room temperature or reflux
- Workup: Acidification, filtration, and purification
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and safety protocols ensures efficient production.
Analyse Des Réactions Chimiques
Reactions:: “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of related carboxylic acids or esters.
Reduction: Reduction of the double bond yields saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives
- Reduction: Saturated derivatives
- Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” finds applications in:
Chemistry: As a building block for more complex molecules
Biology: Studying pyrazole-based compounds in drug discovery
Medicine: Investigating potential therapeutic effects
Industry: Synthesis of specialty chemicals
Mécanisme D'action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” stands out due to its unique combination of a pyrazole ring and an unsaturated carboxylic acid group. Similar compounds include other pyrazole derivatives, but few share this specific structure.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+ |
Clé InChI |
WXCPADUHQLZKDX-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC(=NN1)/C=C/C(=O)O |
SMILES canonique |
CC1=CC(=NN1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b]pyridazine-3-acetic acid](/img/structure/B13543932.png)
![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
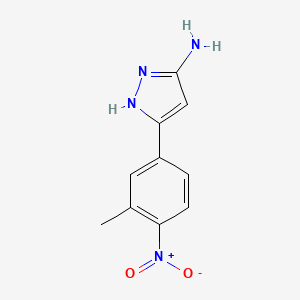
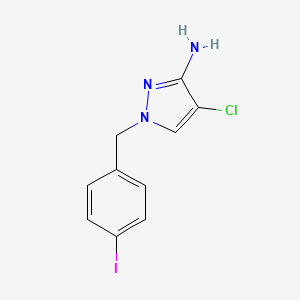
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
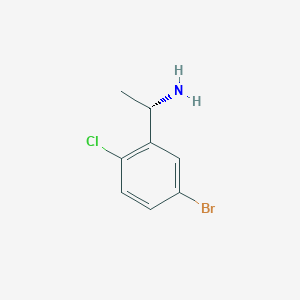
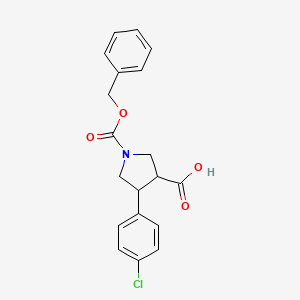
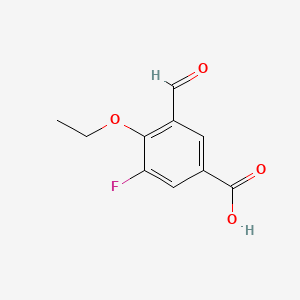
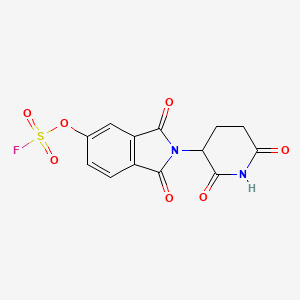
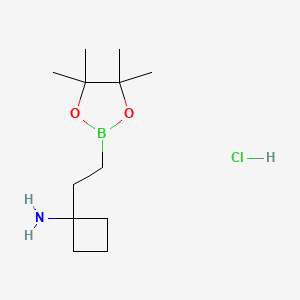
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
